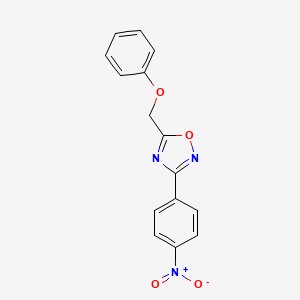
N-cyclopentyl-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-ethoxybenzamide, also known as ABT-107, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a small molecule drug that has shown potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-4-ethoxybenzamide works by binding to the allosteric site of mGluR2, which is a G protein-coupled receptor that is involved in the regulation of glutamate neurotransmission. By binding to the allosteric site, this compound enhances the activity of mGluR2, which in turn regulates the release of glutamate in the brain. This leads to a reduction in the activity of excitatory neurons, which can help alleviate the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of mGluR2, which leads to a reduction in the release of glutamate in the brain. This can help alleviate the symptoms of various neurological and psychiatric disorders. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-ethoxybenzamide is its selectivity for mGluR2. This means that it has fewer off-target effects compared to other drugs that target glutamate neurotransmission. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-4-ethoxybenzamide. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to study its effects on different brain regions and circuits, which may provide insights into its mechanism of action. Additionally, there is a need for further optimization of the compound to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-cyclopentyl-4-ethoxybenzamide involves a series of chemical reactions. The first step is the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is followed by the reaction of the resulting compound with cyclopentylamine to form this compound. The final step involves purification of the compound using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-ethoxybenzamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of anxiety, depression, schizophrenia, and drug addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13-9-7-11(8-10-13)14(16)15-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRRQDYAWDZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)



![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)